hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
Hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features a hexyl group attached to a pyrazole ring through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Attachment of the hexyl group: The hexyl group can be introduced via a nucleophilic substitution reaction.
Formation of the methylamine linkage: The final step involves the reaction of the hexyl-substituted pyrazole with formaldehyde and ammonium chloride under reductive amination conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of the target molecule . The hexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-hexyl-3-methyl-1H-pyrazole: Similar structure but lacks the methylamine linkage.
Hexylpyrazole: Lacks the methyl group on the pyrazole ring.
1-methyl-3-hexyl-1H-pyrazole: Similar but with different substitution patterns.
Uniqueness
Hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hexyl group and a methylamine linkage on the pyrazole ring differentiates it from other similar compounds and may result in unique interactions with biological targets .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-3-4-5-6-8-12-10-11-7-9-14(2)13-11/h7,9,12H,3-6,8,10H2,1-2H3 |
InChI Key |
HSJQRKOFBXQVAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=NN(C=C1)C |
Origin of Product |
United States |
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